REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][C:7]2[CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=[CH:12][C:6]=2[O:5][CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:8][C:7]2[CH:9]=[C:10]([NH2:13])[CH:11]=[CH:12][C:6]=2[O:5][CH2:4][CH2:3]1
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Name
|
|
Quantity
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1.52 g
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Type
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reactant
|
Smiles
|
CN1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 1 h the mixture was filtered through glass
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
evaporated to an oil which
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Name
|
|
Type
|
|
Smiles
|
CN1CCOC2=C(C1)C=C(C=C2)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |